tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate
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Overview
Description
“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” is a chemical compound with the empirical formula C11H12BrN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)n1ncc2cc(Br)cnc12
. The InChI key for this compound is OJBWUSKWFSCYOG-UHFFFAOYSA-N
.
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” are not detailed in the search results, pyrazole derivatives are known to participate in a variety of reactions . These include [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions .
Physical And Chemical Properties Analysis
“tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate” has a molecular weight of 298.14 and a predicted density of 1.500±0.06 g/cm3 . The predicted boiling point is 338.6±22.0 °C . The compound is a solid .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
- Versatile Intermediate for Pyrazole Carboxamides : Bobko et al. (2012) developed a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides using tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate. This synthesis showcases the compound's utility in creating pyrazole derivatives with potential pharmacological applications Bobko, A. Kaura, K. Evans, D. Su, Organic letters, 2012.
Reactivity and Functionalization
- Reactivity Studies : Mironovich and Shcherbinin (2014) investigated the reactivity of tert-butyl 5-bromo-1H-pyrazole-3-carboxylate derivatives, showing how they can be transformed into different chemical structures, demonstrating the compound's versatility in organic synthesis L. Mironovich, D. Shcherbinin, Russian Journal of Organic Chemistry, 2014.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-bromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIWWRZZTQAJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate |
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